molecular formula C15H12BrNOS B2561164 2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole CAS No. 101078-75-5

2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole

Cat. No.: B2561164
CAS No.: 101078-75-5
M. Wt: 334.23
InChI Key: KOXGRZITWONDFB-UHFFFAOYSA-N
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Description

2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a methoxybenzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole typically involves multiple stepsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in solvents such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Chloromethyl)phenyl)-6-methoxybenzo[d]thiazole
  • 2-(4-(Methyl)phenyl)-6-methoxybenzo[d]thiazole
  • 2-(4-(Hydroxymethyl)phenyl)-6-methoxybenzo[d]thiazole

Uniqueness

2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. This unique reactivity profile makes it a valuable intermediate in the synthesis of various derivatives with potential biological activities .

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNOS/c1-18-12-6-7-13-14(8-12)19-15(17-13)11-4-2-10(9-16)3-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXGRZITWONDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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